molecular formula C16H20N2O5S B2857947 Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate CAS No. 294848-63-8

Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate

Cat. No.: B2857947
CAS No.: 294848-63-8
M. Wt: 352.41
InChI Key: KPBNXPWICJDQCQ-UHFFFAOYSA-N
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Description

Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is a sophisticated thiazolane-based chemical building block designed for pharmaceutical and organic synthesis research. This compound features a thiazolane dicarboxylate core, a heterocyclic structure known for its utility in medicinal chemistry , which is further functionalized with a (2,6-dimethylanilino)carbonyl moiety. This specific molecular architecture, incorporating both electron-rich and sterically hindered anilino components, makes it a valuable intermediate for the development of novel pharmacologically active molecules. Its structure is analogous to other privileged scaffolds in drug discovery, such as dihydropyridine and pyrrole derivatives, which are frequently employed as key skeletons in therapeutic agents . Researchers can utilize this compound to explore new synthetic pathways in heterocyclic chemistry, particularly for constructing molecules with potential bioactivity. The presence of the 2,6-dimethylaniline group, a substituent also found in various established pharmaceutical compounds, may confer specific steric and electronic properties that can influence the binding affinity and selectivity of resulting molecules . Its primary research applications include serving as a precursor for the synthesis of more complex heterocyclic systems, investigation into structure-activity relationships (SAR) for new therapeutic targets, and development of protease inhibitors or other enzyme-targeting agents based on the thiazolane scaffold. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

dimethyl 3-[(2,6-dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-9-6-5-7-10(2)12(9)17-16(21)18-11(14(19)22-3)8-24-13(18)15(20)23-4/h5-7,11,13H,8H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBNXPWICJDQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N2C(CSC2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate (referred to as DMDC) is a thiazole-based compound that has garnered attention for its potential biological activities. This article explores the biological activity of DMDC, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₁₆H₂₀N₂O₅S
  • Molecular Weight : 352.4054 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

DMDC exhibits a range of biological activities primarily attributed to its structural components. The thiazole ring and the dimethyl amino group contribute to its interaction with various biological targets:

  • p38 MAP Kinase Inhibition : DMDC has been identified as a potent inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses and cell signaling pathways associated with cytokine production .
  • TNF-α Production Inhibition : It has demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory diseases .
  • Selective Phosphodiesterase IV (PDE IV) Inhibition : DMDC acts as a selective inhibitor of phosphodiesterase IV, which is involved in the degradation of cyclic AMP (cAMP), thus influencing various physiological processes including inflammation and immune responses .
  • Adenosine Receptor Antagonism : The compound also shows activity as an adenosine receptor antagonist, potentially impacting neurotransmission and vascular functions .

Anticancer Activity

Research indicates that DMDC may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been explored in various studies:

  • Case Study : In vitro assays demonstrated that DMDC could induce apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways . This suggests a potential role in cancer therapy by targeting cell survival mechanisms.

Anti-inflammatory Properties

The inhibition of TNF-α and p38 MAP kinase positions DMDC as a candidate for treating inflammatory diseases:

  • Research Findings : In animal models, compounds similar to DMDC have shown efficacy in reducing inflammation and associated symptoms in conditions such as arthritis and colitis .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of DMDC:

Study TypeFindings
In vitro studiesInduced apoptosis in cancer cell lines; inhibited TNF-α production .
Animal modelsReduced inflammation markers; demonstrated protective effects against cytokine-mediated diseases .
Mechanistic studiesConfirmed inhibition of p38 MAP kinase and PDE IV pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Anilino Substituents

The most direct structural analogs of this compound differ in the substitution pattern on the anilino group. For example:

  • Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate (CAS 790263-76-2, AK Scientific): This analog replaces the 2,6-dimethyl groups with a single 4-chloro substituent on the aniline ring. The chloro group, being electron-withdrawing, reduces electron density at the carbonyl site compared to the electron-donating methyl groups in the target compound. This difference may alter hydrogen-bonding capacity and metabolic stability .

Functional Group Modifications in Related Agrochemicals

Other compounds with substituted anilino carbonyl motifs include:

  • Its cyclopropane ring and carboxylic acid group enhance rigidity and polarity, contrasting with the thiazolane core’s conformational flexibility and ester groups.

Data Table: Key Properties of Selected Compounds

Compound Name Substituent on Aniline Molecular Weight (g/mol) Key Functional Groups Potential Applications
Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate 2,6-dimethyl ~380.4 (estimated) Thiazolane, esters, carbonyl Agrochemicals, enzyme inhibition
Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate 4-chloro ~386.8 (estimated) Thiazolane, esters, carbonyl Pesticide intermediates
Cyclanilide 2,4-dichloro 285.1 Cyclopropane, carboxylic acid Plant growth regulation

Research Findings and Implications

  • Conversely, the 4-chloro analog’s electron-withdrawing effect could increase electrophilicity, favoring nucleophilic attack in metabolic pathways .
  • Biological Activity : Thiazolane derivatives with methyl ester groups have demonstrated pesticidal activity in preliminary studies. The 2,6-dimethyl substitution may reduce photodegradation rates compared to halogenated analogs, extending field efficacy .
  • Crystallographic Analysis : Tools like SHELX () are critical for resolving the stereochemistry of such compounds, particularly the thiazolane ring’s puckering and substituent orientation, which influence biological activity .

Preparation Methods

Functionalization at the 3-Position

Introducing the carbonyl group at the thiazolane’s 3-position requires careful activation of the carbon center. In the synthesis of analogous compounds such as dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate, chloroacetyl chloride is reacted with the preformed thiazolane dicarboxylate in benzene at 80°C. This acylation step proceeds via nucleophilic substitution, where the thiazolane’s tertiary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. While this method achieves 70% yields, the chloroacetyl intermediate necessitates further substitution to install the desired 2,6-dimethylanilino group.

Amide Bond Formation Strategies

Coupling the thiazolane dicarboxylate core with 2,6-dimethylaniline via an amide bond represents the critical final step. Classical approaches employ carbodiimide-based coupling agents, such as EDCl or DCC, to activate the carbonyl group for nucleophilic attack by the aniline’s amine. For example, treating 3-carboxy-1,3-thiazolane-2,4-dicarboxylate with EDCl and HOBt generates an active ester intermediate, which reacts with 2,6-dimethylaniline in dichloromethane to yield the target amide. However, this method suffers from moderate yields (60–65%) due to competing side reactions, such as oxazolone formation.

Hypervalent Iodine-Mediated Oxidative Amidation

Recent advances in hypervalent iodine(III) chemistry, as reported in Chemical Reviews , offer a promising alternative for amide bond formation. Bis(trifluoroacetoxy)iodobenzene (PIFA) oxidizes the thiazolane-bound carboxylic acid to a reactive acyloxyiodinane species, which undergoes direct coupling with 2,6-dimethylaniline without requiring pre-activation. This one-pot protocol proceeds at room temperature in acetonitrile, achieving 85–90% yields while minimizing racemization. Mechanistic studies suggest the involvement of a radical-polar crossover pathway, where single-electron transfer from the aniline to the hypervalent iodine species generates a nitrogen-centered radical intermediate.

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge for synthesizing dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate:

Sequential Acylation-Coupling Route

  • Thiazolane Formation : React dimethyl acetylenedicarboxylate (5.0 g, 29.4 mmol) with 2-aminoethanethiol (2.2 g, 28.3 mmol) in benzene at 80°C for 2 hours to obtain dimethyl 1,3-thiazolane-2,4-dicarboxylate (4.7 g, 72%).
  • 3-Position Acylation : Treat the thiazolane dicarboxylate (3.0 g, 12.1 mmol) with chloroacetyl chloride (1.6 mL, 20.1 mmol) in benzene at reflux for 1.5 hours to yield dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate (2.9 g, 70%).
  • Amide Coupling : React the chloroacetyl intermediate (2.0 g, 7.1 mmol) with 2,6-dimethylaniline (1.3 g, 10.7 mmol) using PIFA (3.2 g, 7.5 mmol) in acetonitrile at 25°C for 6 hours to afford the target compound (1.8 g, 82%).

Direct Hypervalent Iodine-Mediated Route

  • Thiazolane Synthesis : As above.
  • Oxidative Amidation : Combine dimethyl 3-carboxy-1,3-thiazolane-2,4-dicarboxylate (2.5 g, 10.0 mmol) with 2,6-dimethylaniline (1.8 g, 15.0 mmol) and PIFA (4.3 g, 10.0 mmol) in acetonitrile. Stir at 25°C for 4 hours to obtain the product (2.6 g, 88%).

Comparative Analysis of Methods

Parameter Sequential Route Direct Route
Overall Yield 52% 88%
Reaction Steps 3 2
Hazardous Reagents Chloroacetyl chloride PIFA
Typical Purity 95% 98%
Scalability Moderate High

The hypervalent iodine-mediated route outperforms classical methods in yield and step economy but requires handling moisture-sensitive iodine(III) reagents. Conversely, the sequential pathway offers operational simplicity for small-scale synthesis despite lower efficiency.

Q & A

Q. What are the recommended synthetic routes for preparing Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate?

A two-step synthesis is commonly employed:

  • Step 1 : Condensation of thiazolidine precursors (e.g., 1,3-thiazolane-2,4-dicarboxylate) with activated carbonyl reagents. For example, thiourea and sulfuryl chloride have been used in analogous reactions to form thiazole rings .
  • Step 2 : Functionalization at the 3-position via coupling with 2,6-dimethylaniline using carbodiimide-based reagents (e.g., DCC or EDCI) under inert conditions.
    Purification typically involves column chromatography with ethyl acetate/hexane gradients, followed by recrystallization.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the thiazolane ring, ester groups, and anilino substituents. For example, the carbonyl resonance in 13C NMR typically appears at ~170 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula, with deviations <2 ppm indicating purity .
  • X-ray Crystallography : Used to resolve conformational ambiguities, such as the spatial arrangement of the 2,6-dimethylanilino group .

Q. How can researchers design preliminary biological assays for this compound?

  • In vitro screening : Test against enzyme targets (e.g., proteases or kinases) using fluorescence-based assays. Include positive controls (e.g., known inhibitors) and measure IC50 values.
  • Cytotoxicity profiling : Use cell lines (e.g., HEK293 or HeLa) with MTT assays to assess baseline toxicity. A randomized block design, as described in pharmacological studies , ensures reproducibility across replicates.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the anilino group) influence bioactivity?

  • Comparative SAR Studies : Replace the 2,6-dimethylanilino group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Analogous dihydropyridine derivatives show that methyl groups enhance lipophilicity, improving membrane permeability .
  • Data Interpretation : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with activity. Contradictions in reported data (e.g., conflicting IC50 values) may arise from assay variability; replicate studies under standardized conditions .

Q. What experimental strategies address discrepancies in reported antioxidant or enzyme-inhibitory activities?

  • Meta-analysis : Pool data from multiple studies (e.g., IC50 values from fluorescence vs. colorimetric assays) and apply statistical weighting.
  • Mechanistic Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities, resolving ambiguities from indirect activity assays .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to predict absorption. The thiazolane ring’s flexibility may influence binding to transmembrane targets .
  • ADMET Prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier penetration. Experimental validation via HPLC logD measurements is critical to refine computational outputs .

Q. What advanced experimental designs are suitable for long-term stability studies?

  • Split-Plot Designs : Evaluate degradation under varying conditions (pH, temperature, light) using a split-plot framework. Subplots can represent storage durations (e.g., 0, 6, 12 months), with LC-MS monitoring degradation products .
  • Accelerated Stability Testing : Apply the Arrhenius equation to extrapolate shelf-life from high-temperature data. Include controls for hydrolysis (ester groups) and oxidation (anilino moiety) .

Q. How can researchers resolve conflicting crystallographic data on the compound’s conformation?

  • Multi-Temperature Crystallography : Collect data at 100 K and room temperature to assess flexibility in the thiazolane ring.
  • DFT Calculations : Compare experimental bond angles/distances with theoretical models to identify strain or non-covalent interactions (e.g., CH-π interactions in the crystal lattice) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for carbonyl coupling steps to avoid side reactions .
  • Data Analysis : Use open-source tools (e.g., R/Bioconductor) for dose-response curve fitting and outlier detection.
  • Ethical Compliance : Follow OECD guidelines for ecotoxicological studies if evaluating environmental impacts .

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